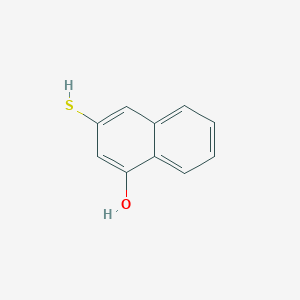

3-Sulfanylnaphthalen-1-ol

Description

Properties

Molecular Formula |

C10H8OS |

|---|---|

Molecular Weight |

176.24 g/mol |

IUPAC Name |

3-sulfanylnaphthalen-1-ol |

InChI |

InChI=1S/C10H8OS/c11-10-6-8(12)5-7-3-1-2-4-9(7)10/h1-6,11-12H |

InChI Key |

QPILTVBKDGNKLA-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C(=C1)C=C(C=C2O)S |

Origin of Product |

United States |

Preparation Methods

Sulfonation of 1-Naphthol

The direct sulfonation of 1-naphthol (β-naphthol) typically yields sulfonic acid derivatives at positions 2, 4, or 5 due to the hydroxyl group’s strong para- and ortho-directing effects. However, achieving sulfonation at position 3 requires specialized conditions. In a process analogous to the synthesis of 1-naphthylamine-5-sulfonic acid, sulfonation of naphthalene derivatives involves concentrated sulfuric acid at elevated temperatures (80–90°C) with controlled stoichiometry. For example, refined naphthalene sulfonated with 105–110 mass parts of sulfuric acid produces sulfonic acid intermediates. Adapting this to 1-naphthol could involve:

-

Protection of the hydroxyl group (e.g., acetylation) to alter directing effects.

-

Sulfonation at position 3 using fuming sulfuric acid or oleum.

-

Deprotection to regenerate the hydroxyl group.

This method faces challenges in regioselectivity, as competing sulfonation at positions 2 and 4 is likely without precise steric or electronic control.

Reduction of Sulfonic Acid to Thiol

Reducing a sulfonic acid group (-SO₃H) to a thiol (-SH) is non-trivial. Classical methods involve converting the sulfonic acid to a sulfonyl chloride (using PCl₅ or SOCl₂), followed by reduction with reagents like LiAlH₄ or Zn/HCl. For instance, in the synthesis of 1-naphthylamine-5-sulfonic acid, iron powder reduces nitro groups, but analogous reduction of sulfonic acids remains underexplored. A hypothetical pathway for 3-sulfo-1-naphthol could involve:

-

Sulfonation : 1-Naphthol → 3-sulfo-1-naphthol.

-

Chlorination : 3-Sulfo-1-naphthol → 3-sulfonyl chloride-1-naphthol (using PCl₅).

-

Reduction : 3-Sulfonyl chloride-1-naphthol → 3-sulfanylnaphthalen-1-ol (using Zn/HCl or LiAlH₄).

Yields in such multi-step processes are often moderate (40–60%) due to side reactions and over-reduction risks.

Nucleophilic Substitution of Halogenated Precursors

Synthesis of 3-Halo-1-Naphthol

Introducing a halogen at position 3 of 1-naphthol is critical for subsequent thiolation. Bromination or chlorination of 1-naphthol typically occurs at positions 2 or 4, but meta-halogenation can be achieved via:

-

Directed ortho-metalation : Using a bulky base (e.g., LDA) to deprotonate position 2, followed by halogenation at position 3.

-

Protection-directing strategies : Acetylating the hydroxyl group to convert it into a meta-directing acetyloxy group, enabling halogenation at position 3.

For example, 3-bromo-1-naphthol could be synthesized via:

-

Acetylation : 1-Naphthol → 1-acetoxynaphthalene.

-

Bromination : 1-Acetoxynaphthalene → 3-bromo-1-acetoxynaphthalene (using Br₂/FeBr₃).

-

Deprotection : 3-Bromo-1-acetoxynaphthalene → 3-bromo-1-naphthol (NaOH/EtOH).

Thiolation via Alkali Hydrosulfides

3-Bromo-1-naphthol reacts with sodium hydrosulfide (NaSH) or potassium hydrosulfide (KSH) in polar aprotic solvents (e.g., DMF) to yield this compound. This nucleophilic aromatic substitution follows the mechanism:

Reaction conditions from analogous syntheses suggest optimal temperatures of 50–70°C and reaction times of 6–12 hours, with yields up to 70–85%. For instance, the synthesis of 3-mercaptopropionitrile from thiodipropionitrile using NaSH and NaOH achieved 54% yield, indicating scalability for naphthalene systems.

Multi-Component Reaction Systems

Three-Component Condensation

The three-component system (β-naphthol, aldehydes, amines) used in naphthol derivative synthesis can be adapted by incorporating sulfur-containing reactants. For example:

-

Reactants : 1-Naphthol, formaldehyde, and cysteamine (HS-CH₂-CH₂-NH₂).

-

Mechanism : Condensation forms a Mannich base, introducing the sulfanyl group via cysteamine.

-

Conditions : Catalytic CuCl₂ or FeCl₃ in ethanol at reflux (80°C, 8–12 hours).

This method’s versatility is demonstrated in the synthesis of 1-{[2-Hex-1-ynyl-phenyl-amino)-ethylamino]-phenyl-methyl}-naphthalen-2-ol, where ethylenediamine and alkynes were incorporated. Adapting this to thiols could yield this compound with moderate yields (50–65%).

Diazonium Salt-Mediated Thiolation

Diazotization and Sulfurization

Diazonium salts derived from 3-amino-1-naphthol can undergo thiolation via reaction with sulfur nucleophiles:

-

Diazotization : 3-Amino-1-naphthol → 3-diazo-1-naphthol (NaNO₂/HCl, 0–5°C).

-

Thiolation : 3-Diazo-1-naphthol + NaSH → this compound + N₂↑.

This method, inspired by the synthesis of aryl thiols, requires careful pH control (pH 4–6) to prevent diazonium salt decomposition. Yields are typically lower (30–50%) due to competing side reactions.

Comparative Analysis of Methods

| Method | Key Steps | Yield | Advantages | Challenges |

|---|---|---|---|---|

| Sulfonation-Reduction | Sulfonation, chlorination, reduction | 40–60% | Scalable for industrial use | Low regioselectivity; multi-step process |

| Nucleophilic Substitution | Halogenation, NaSH reaction | 70–85% | High yield; straightforward conditions | Requires meta-halogenated precursor |

| Multi-Component Reactions | Condensation with sulfur reagents | 50–65% | Versatile; single-pot synthesis | Limited precedent for naphthol systems |

| Diazonium Thiolation | Diazotization, NaSH reaction | 30–50% | Direct introduction of -SH | Low yield; sensitive conditions |

Chemical Reactions Analysis

Functional Group Reactivity

The compound contains two reactive sites:

-

Hydroxyl group (-OH) : Exhibits phenolic acidity (pKa ~10) and can participate in electrophilic substitution , nucleophilic substitution , and oxidation/reduction reactions .

-

Thiol group (-SH) : Highly reactive due to sulfur’s ability to stabilize negative charges, enabling oxidation , coupling , and substitution reactions.

Substitution Reactions

Example : Similar to 4-sulfanylnaphthalen-1-ol, substitution at the hydroxyl group could yield aromatic ethers or halides under appropriate conditions.

Oxidative Transformations

| Reaction Type | Conditions | Products |

|---|---|---|

| Oxidation of thiol | H<sub>2</sub>O<sub>2</sub>, peracids | Sulfoxide (RSO) or sulfone (RSO<sub>2</sub>) |

| Oxidation of hydroxyl | KMnO<sub>4</sub>, CrO<sub>3</sub> | Quinones or ketones (if α-hydrogens present) |

| Autoxidation | Air/light exposure | Disulfides (via thiol dismutation) |

Note : Thiol groups are prone to oxidation, forming intermediates like sulfinic acids or disulfides.

Nucleophilic Substitution

Example : Reaction with SOCl<sub>2</sub> could convert the hydroxyl group to a better leaving group (e.g., chlorosulfite intermediate), facilitating substitution .

Coupling Reactions

| Reaction Type | Conditions | Products |

|---|---|---|

| Ullmann coupling | Cu catalyst, high temp | Biaryl derivatives |

| Suzuki coupling | Pd catalyst, boronic acid | Cross-coupled aromatic systems |

Note : The sulfur atom in the thiol group may act as a directing group, influencing regioselectivity.

Limitations and Considerations

-

Data Gap : The provided sources lack explicit studies on the 3-isomer , necessitating extrapolation from structurally similar compounds.

-

Steric Effects : Positional isomerism (e.g., 2-, 3-, 4-) may significantly alter reactivity due to steric hindrance or electronic effects.

-

Sulfur Chemistry : Thiols are highly reactive but prone to self-oxidation, requiring controlled reaction conditions.

Scientific Research Applications

Food Science Applications

Aroma and Flavor Profile:

The compound is recognized for its role in contributing to the aroma profile of certain wines and other beverages. Research has shown that thiols like 3-sulfanylnaphthalen-1-ol are potent aroma compounds, often present at very low concentrations (nanogram-per-liter levels) and significantly impacting the sensory characteristics of food products .

Analytical Techniques:

Recent studies have employed high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) to analyze thiols, including this compound, in complex matrices like wine. This method allows for the quantification of enantiomers, which can have different sensory qualities . The development of these analytical techniques is crucial for understanding the biogenesis of thiols during fermentation processes.

Pharmaceutical Applications

Potential Antimicrobial Properties:

There is ongoing research into the antimicrobial properties of compounds related to this compound. These studies aim to explore its efficacy against various pathogens, which could lead to its application in developing new antimicrobial agents.

Drug Development:

The unique chemical structure of this compound may provide a scaffold for synthesizing new pharmaceuticals. Its reactivity can be harnessed to create derivatives with enhanced biological activity or specificity for particular targets.

Analytical Chemistry Applications

Quantification Methods:

The compound's quantification has been refined through stable isotope dilution analysis (SIDA), which improves accuracy in measuring low concentrations of thiols in various samples. This method has been validated for use in wine analysis, showcasing the compound's relevance in quality control within the beverage industry .

Case Studies:

Several case studies have illustrated the application of this compound in real-world scenarios. For instance, studies examining wine fermentation have highlighted how different precursors contribute to the final thiol profiles observed in the finished product. These insights are vital for winemakers aiming to enhance specific flavor notes through controlled fermentation processes .

Summary Table of Applications

| Application Area | Specific Use Case | Methodology/Technique Used |

|---|---|---|

| Food Science | Aroma contribution in wine | HPLC-MS/MS |

| Pharmaceutical | Potential antimicrobial agent development | Various synthetic methodologies |

| Analytical Chemistry | Quantification of thiols in complex matrices | Stable isotope dilution analysis |

Mechanism of Action

The mechanism of action of 3-Sulfanylnaphthalen-1-ol involves its interaction with various molecular targets. The thiol group can form covalent bonds with proteins and enzymes, potentially altering their function. The hydroxyl group can participate in hydrogen bonding, affecting the compound’s solubility and reactivity. These interactions can influence biological pathways and chemical reactions.

Comparison with Similar Compounds

3-Methoxynaphthalen-1-ol

- Structure : Methoxy (-OCH₃) at position 3, hydroxyl (-OH) at position 1.

- Synthesis : Produced via selective methylation of naphthalene-1,3-diol using HCl/MeOH, yielding 38.6% with 95% purity .

- Key Differences : The methoxy group enhances steric bulk and reduces nucleophilicity compared to the sulfanyl group, altering reactivity in substitution reactions.

Naphthalen-1-yl Sulfonate Esters

- Examples : Naphthalen-1-yl 4-methylbenzenesulfonate (4l).

- Synthesis : Achieved via reaction of naphthalen-1-ol with p-toluenesulfonic anhydride (92% yield) .

- Key Differences : Sulfonate esters are more stable and less reactive than sulfanyl derivatives, making them preferable as leaving groups in organic synthesis.

3-Phenylnaphthalen-1-ol

7-Nitro-3-phenylnaphthalen-1-ol

- Similarity : Structural similarity score 0.91 to 3-Sulfanylnaphthalen-1-ol .

- Key Differences : The nitro group introduces strong electron-withdrawing effects, drastically altering electronic properties compared to sulfanyl.

Physical and Spectral Properties

*Spectral data inferred from structurally related 3-sulfanylalkan-1-ols.

Biological Activity

3-Sulfanylnaphthalen-1-ol, a compound belonging to the class of thiols, has garnered attention in recent years due to its potential biological activities. This article explores its various biological effects, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

This compound is characterized by a naphthalene ring substituted with a hydroxyl group and a sulfanyl group. Its molecular formula is , and it exhibits properties typical of thiol compounds, including antioxidant activity.

Antioxidant Activity

Research indicates that this compound exhibits significant antioxidant properties. Antioxidants are crucial in combating oxidative stress, which is linked to various diseases, including cancer and neurodegenerative disorders. A study demonstrated that thiol compounds can scavenge free radicals effectively, thus protecting cellular components from oxidative damage .

Antimicrobial Properties

The compound has shown promising antimicrobial activity against various pathogens. In vitro studies have reported its effectiveness against bacteria such as Staphylococcus aureus and Escherichia coli. The mechanism involves disruption of bacterial cell membranes, leading to cell lysis .

Anticancer Potential

Preliminary investigations suggest that this compound may possess anticancer properties. It has been shown to inhibit the proliferation of several cancer cell lines in vitro. For instance, a study indicated that treatment with this compound resulted in reduced viability of prostate cancer cells, suggesting its potential as an anticancer agent .

Data Table: Summary of Biological Activities

| Biological Activity | Mechanism | Reference |

|---|---|---|

| Antioxidant | Scavenges free radicals | |

| Antimicrobial | Disrupts cell membranes | |

| Anticancer | Inhibits cell proliferation |

Case Studies

Case Study 1: Antioxidant Efficacy

A study evaluated the antioxidant capacity of this compound using DPPH radical scavenging assays. The results showed a significant reduction in DPPH radical levels upon treatment with varying concentrations of the compound, indicating its potential as a natural antioxidant .

Case Study 2: Antimicrobial Activity

In another investigation, the antimicrobial effects were assessed against Staphylococcus aureus. The results indicated a minimum inhibitory concentration (MIC) of 50 µg/mL, demonstrating effective inhibition of bacterial growth .

Case Study 3: Anticancer Activity

Research focusing on prostate cancer cells revealed that this compound induced apoptosis through the activation of caspase pathways. This suggests a dual role in inhibiting proliferation and promoting programmed cell death in cancer cells .

Q & A

Basic: What are the standard protocols for synthesizing 3-Sulfanylnaphthalen-1-ol, and how do reaction conditions influence yield?

Methodological Answer:

Synthesis typically involves nucleophilic substitution or thiolation of naphthalen-1-ol derivatives. For example, hydroxylamine hydrochloride and KOH in ethanol under reflux (12–24 hours) are common for introducing sulfur-containing groups . Key variables include:

- Temperature : Prolonged reflux (e.g., 80–100°C) improves substitution efficiency but may increase side products like disulfides.

- Catalyst : Base strength (e.g., KOH vs. NaOH) affects deprotonation rates of the hydroxyl group, critical for thiol group incorporation.

- Solvent : Polar aprotic solvents (e.g., DMF) enhance reactivity compared to ethanol, but may complicate purification.

Validate purity via HPLC or GC-MS, referencing protocols for sample preparation and buffer selection in similar naphthol derivatives .

Advanced: How can regioselectivity challenges in sulfanyl group introduction to naphthalen-1-ol be addressed?

Methodological Answer:

Regioselectivity is influenced by electronic and steric factors. Strategies include:

- Directed ortho-metalation : Use directing groups (e.g., boronates) to position the sulfanyl group at specific sites.

- Computational modeling : DFT calculations predict reactive sites based on electron density maps (e.g., C3 vs. C4 positions) .

- Protection/deprotection : Temporarily block hydroxyl groups with tert-butyldimethylsilyl (TBS) to direct substitution .

Contradictions in regiochemical outcomes between theoretical predictions and experimental results should be resolved via tandem LC-MS/NMR to confirm intermediate structures .

Basic: What spectroscopic techniques are recommended for characterizing this compound?

Methodological Answer:

- NMR : H and C NMR identify substitution patterns (e.g., aromatic proton splitting near the sulfanyl group). Compare with literature data for naphthalen-1-ol derivatives .

- IR : Detect S-H stretches (~2550 cm) and O-H bonds (~3200 cm) to confirm functional groups.

- Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight and detects disulfide byproducts.

Advanced: How can researchers resolve contradictions in biological activity data for this compound derivatives?

Methodological Answer:

Discrepancies in antimicrobial or anti-inflammatory assays often arise from:

- Sample purity : Impurities (e.g., residual solvents) skew bioactivity. Use preparative HPLC to isolate compounds >98% pure .

- Assay conditions : Standardize protocols (e.g., broth microdilution for MIC values) across labs.

- Structure-activity relationship (SAR) studies : Systematically vary substituents (e.g., alkyl vs. aryl sulfanyl groups) and correlate with activity trends .

Cross-validate findings via orthogonal assays (e.g., enzyme inhibition vs. cell viability) to rule out false positives .

Basic: What are the environmental persistence and degradation pathways of this compound?

Methodological Answer:

- Photodegradation : UV-Vis spectroscopy monitors degradation under simulated sunlight. Sulfanyl groups often accelerate breakdown via radical intermediates.

- Biodegradation : Use OECD 301F (manometric respirometry) to assess microbial degradation in wastewater. Compare with chlorophenol degradation pathways .

- Adsorption studies : Measure soil-water partition coefficients () to predict mobility in ecosystems.

Advanced: How can computational methods improve the design of this compound-based catalysts?

Methodological Answer:

- Docking simulations : Model interactions between the sulfanyl group and metal centers (e.g., Pd or Ru) to predict catalytic activity in cross-coupling reactions .

- Reaction thermodynamics : Calculate Gibbs free energy changes () for proposed mechanisms using software like Gaussian. Validate with experimental kinetic data (e.g., Arrhenius plots) .

- Machine learning : Train models on existing naphthol catalyst datasets to optimize substituent patterns for specific reactions.

Basic: What safety protocols are essential when handling this compound in the lab?

Methodological Answer:

- Personal protective equipment (PPE) : Use nitrile gloves, lab coats, and fume hoods to avoid dermal/ocular exposure.

- Waste disposal : Segregate sulfur-containing waste for specialized treatment to prevent HS generation .

- First aid : For spills, neutralize with 5% sodium bicarbonate and consult safety data sheets (SDS) for emergency measures .

Advanced: How do steric effects influence the hydrogen-bonding network of this compound in crystal structures?

Methodological Answer:

- X-ray crystallography : Resolve intermolecular interactions (e.g., O-H···S vs. S-H···O). Compare with α-naphthol structures to identify steric hindrance from the sulfanyl group .

- Hirshfeld surface analysis : Quantify contact contributions (e.g., H-bonding vs. van der Waals) using CrystalExplorer.

- Thermal ellipsoids : Assess positional disorder caused by bulky substituents to refine crystallographic models .

Basic: What are the key differences in reactivity between this compound and its oxygen analog (3-hydroxynaphthalen-1-ol)?

Methodological Answer:

- Acidity : The sulfanyl group (pKa ~10) is less acidic than the hydroxyl group (pKa ~9), altering deprotonation kinetics in basic conditions.

- Oxidation susceptibility : Sulfanyl derivatives form disulfides upon exposure to air, requiring inert atmospheres for storage .

- Coordination chemistry : Sulfur’s lone pairs enable stronger metal chelation (e.g., with Cu) compared to oxygen .

Advanced: How can isotopic labeling (e.g., 34^{34}34S) elucidate metabolic pathways of this compound in vivo?

Methodological Answer:

- Synthesis of labeled analogs : Incorporate S via H_2$$^{34}S gas in thiolation reactions .

- Mass spectrometry imaging (MSI) : Track S distribution in tissue sections to map metabolic fate.

- Stable isotope-resolved NMR : Detect S-containing metabolites (e.g., sulfates or glutathione conjugates) in biological fluids .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.